![molecular formula C19H17BrCl6N4O4 B055841 Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate CAS No. 115168-69-9](/img/structure/B55841.png)
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate, also known as DTT, is a chemical compound that has gained attention in scientific research due to its unique properties. DTT is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that is involved in the folding and maturation of proteins. In
Wirkmechanismus
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate functions as a potent inhibitor of PDI by binding to its active site and preventing its enzymatic activity. This leads to the accumulation of misfolded proteins, which can be further studied to understand the underlying mechanisms of various diseases.
Biochemical and Physiological Effects:
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has been shown to have a significant impact on protein folding and maturation, leading to the accumulation of misfolded proteins. This can result in various physiological effects, such as cell death and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is a powerful tool for studying the function of PDI and protein folding in vitro. However, its use is limited by its toxicity and potential for off-target effects. Careful experimental design and dosing are required to ensure accurate and reliable results.
Zukünftige Richtungen
Future research on Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate could focus on developing more selective inhibitors of PDI with fewer off-target effects. Additionally, investigating the role of PDI and protein folding in various diseases could lead to the development of novel therapeutic strategies. Finally, further exploration of the physiological effects of Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate could provide insights into the underlying mechanisms of various diseases.
Synthesemethoden
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is synthesized through a multi-step process involving the reaction of various chemicals such as 2,2'-dibromo-4,4'-dicarboxyphenyl, cyanuric chloride, and diethylamine. The final product is obtained through purification and crystallization techniques.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has been extensively used in scientific research as a tool to study the function of PDI and its role in protein folding and maturation. It has also been used to investigate the mechanisms of various diseases, such as cancer and neurodegenerative disorders, where protein misfolding and aggregation are involved.
Eigenschaften
CAS-Nummer |
115168-69-9 |
---|---|
Produktname |
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate |
Molekularformel |
C19H17BrCl6N4O4 |
Molekulargewicht |
658 g/mol |
IUPAC-Name |
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C19H17BrCl6N4O4/c1-3-33-13(31)8-30(9-14(32)34-4-2)12-6-5-10(7-11(12)20)15-27-16(18(21,22)23)29-17(28-15)19(24,25)26/h5-7H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
DSNISQNGLMDZQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
Kanonische SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
Synonyme |
Diethyl N-[2-bromo-4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]iminodiacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.